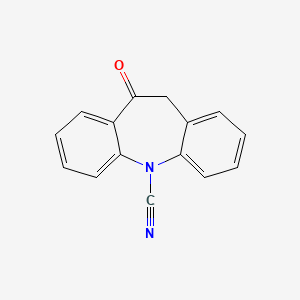
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Cat. No. B1611404
Key on ui cas rn:
78880-65-6
M. Wt: 234.25 g/mol
InChI Key: JUGKQCJQHACNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06384217B1
Procedure details


20 g (85 mmols) of (I) are dissolved in 120 ml of CH2Cl2. The solution is cooled to 0° C. and added with 0.24 g of 2,2,6,6-tetramethylpiperidine nitroxide, then with 180 ml of 1.4M NaClO, adjusted to pH 8.3 with a NaHSO4 saturated solution. The mixture is left for 1 hour at 0° C., then warmed to 20° C. for 4 hours. The organic phase is separated and washed with 50 ml of water, dried with 2 g of Na2SO4 and solvent is evaporated off. The residue is taken up with 50 ml of acetone and kept at 0° C. for 2 hours. The mixture is filtered, washed with 50 ml of cold acetone, dried at 60° C. for 4 hours to obtain 17 g of 5-cyano-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (VII), m.p. 153-4° C., with 98.5% purity by HPLC (85% yield).
Name
( I )
Quantity
20 g
Type
reactant
Reaction Step One


[Compound]
Name
2,2,6,6-tetramethylpiperidine nitroxide
Quantity
0.24 g
Type
reactant
Reaction Step Two



Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][C:5]2[CH:14]=[CH:15][CH:16]=[CH:17][C:4]1=2)#[N:2].[O-]Cl.[Na+].[OH:21]S([O-])(=O)=O.[Na+]>C(Cl)Cl>[C:1]([N:3]1[C:4]2[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=2[C:6](=[O:21])[CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1=2)#[N:2] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
( I )
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)N1C2=C(CCC3=C1C=CC=C3)C=CC=C2
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
2,2,6,6-tetramethylpiperidine nitroxide
|
|
Quantity
|
0.24 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 20° C. for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with 2 g of Na2SO4 and solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated off
|
WAIT
|
Type
|
WAIT
|
|
Details
|
kept at 0° C. for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml of cold acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
